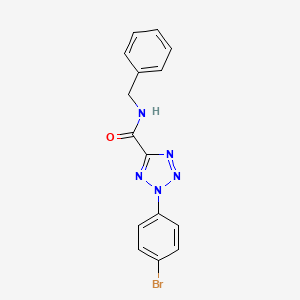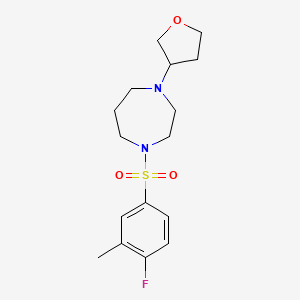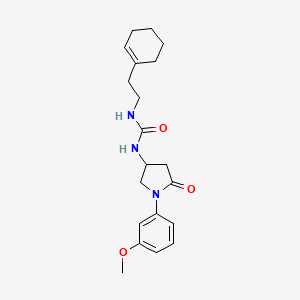
N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl and bromophenyl groups are aromatic and planar, while the tetrazole ring introduces some nitrogen heteroatoms into the structure. The carboxamide group would have a polar carbonyl group and a polar amide group .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen
Fluorescent Derivatization of Carboxylic Acids
One application of related chemical structures involves the development of fluorescent derivatization agents for carboxylic acids. Compounds similar to N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide have been synthesized for their high sensitivity and fluorescence, proving beneficial in analytical chemistry for detecting carboxylic acids with high-performance liquid chromatography (HPLC) methods. This application highlights its potential in enhancing detection sensitivity in various biochemical and pharmaceutical analyses (Narita & Kitagawa, 1989).
Synthesis and Biological Properties
The synthesis and biological evaluation of compounds bearing a tetrazole ring, akin to this compound, have been explored for their potential in modulating biochemical pathways. For instance, derivatives of benzimidazole, a structurally related moiety, have been investigated for inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), indicating potential applications in cancer chemotherapy as resistance-modifying agents (White et al., 2000).
Antimicrobial and Docking Studies
Synthetic efforts have led to the creation of tetrazole-thiophene carboxamide derivatives, which underwent antimicrobial evaluation and molecular docking studies. Such research signifies the role of tetrazole-containing compounds in developing new antimicrobial agents, with implications for drug discovery and the fight against resistant bacterial strains (Talupur, Satheesh, & Chandrasekhar, 2021).
Novel Synthesis Approaches
Research has also focused on novel synthesis routes for producing benzotriazole and its analogs, demonstrating the chemical versatility and potential for creating a broad range of compounds for various scientific applications. Such studies offer insight into more efficient, cost-effective methods for synthesizing compounds with complex structures, facilitating further research and application development (Perry, Holding, & Tyrrell, 2008).
Effects on Structural Topologies and NLO Properties
Additionally, the synthesis and structural analysis of coordination networks using tetrazole-yl acylamide tectons, which are structurally related to this compound, have been explored. These studies reveal how substituents affect the structural topologies and nonlinear optical (NLO) properties of the generated materials, indicating potential applications in material science and optoelectronics (Liao et al., 2013).
Wirkmechanismus
Target of Action
The compound “N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and are often used as building blocks in medicinal chemistry . They can interact with various biological targets, depending on their specific structure.
Biochemical Pathways
Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of benzamides can vary widely depending on their specific structure .
Result of Action
Benzamides can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-bromophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHKSHEUDQABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)

![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)
![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)




![N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2709274.png)